Toddaculin

Übersicht

Beschreibung

Toddaculin is a natural coumarin compound isolated from the plant Toddalia asiatica (L.) Lam. This compound has garnered attention due to its potential therapeutic properties, particularly in the treatment of bone-related diseases such as osteoporosis . This compound has been shown to inhibit osteoclastogenesis and enhance osteoblastogenesis, making it a promising candidate for further research and development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary source of toddaculin is the extraction from Toddalia asiatica. The extraction process typically involves the use of solvents such as methanol, ethyl acetate, and n-hexane . The plant material is subjected to solvent extraction, followed by chromatographic separation to isolate this compound.

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction processes. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.

Analyse Chemischer Reaktionen

Reaktionstypen: Toddaculin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren und möglicherweise seine pharmakologischen Eigenschaften verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen und seine chemische Vielfalt erhöhen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Toddaculin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound dient als wertvolle Verbindung zur Untersuchung von Cumarinderivaten und deren chemischen Eigenschaften.

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Signalwege aus:

Hemmung der Osteoklastogenese: This compound hemmt die Differenzierung von Osteoklasten durch Aktivierung der NF-κB-, ERK 1/2- und p38 MAPK-Signalwege.

Steigerung der Osteoblastogenese: Die Verbindung fördert die Differenzierung und Mineralisierung von Osteoblasten durch die Regulierung von Differenzierungsfaktoren.

Entzündungshemmende Aktivität: This compound unterdrückt die Produktion von Entzündungsmediatoren und hemmt die Aktivierung des Nuclear Factor-KappaB (NF-κB) in Makrophagen.

Wirkmechanismus

Toddaculin is structurally similar to other coumarins such as aculeatin and phellopterin . it exhibits unique properties that distinguish it from these compounds:

Vergleich Mit ähnlichen Verbindungen

Toddaculin ist strukturell ähnlich anderen Cumarinen wie Aculeatin und Phellopterin . es weist einzigartige Eigenschaften auf, die es von diesen Verbindungen unterscheiden:

Liste ähnlicher Verbindungen:

- Aculeatin

- Phellopterin

- Isopimpinellin

- Suberosin

- Toddalenol

- Toddalolacton

Zusammenfassend lässt sich sagen, dass this compound eine vielversprechende Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen ist. Seine einzigartigen Eigenschaften und Wirkmechanismen machen es zu einem spannenden Thema für weitere Forschung und Entwicklung.

Biologische Aktivität

Toddaculin, a natural coumarin compound isolated from Toddalia asiatica (L.) Lam., has garnered attention for its diverse biological activities. This article explores the compound's effects on bone health, anti-leukemic properties, and anti-inflammatory activities, supported by various studies and experimental findings.

Overview of this compound

This compound is recognized for its dual role as both a differentiating agent and an apoptosis inducer. It has been studied for its potential therapeutic applications in bone-related diseases and cancer treatment. The compound's mechanisms of action involve various signaling pathways that influence cellular processes.

1. Effects on Bone Health

This compound has been investigated for its influence on osteoclast and osteoblast activity, which are crucial for bone remodeling.

- Inhibition of Osteoclastogenesis : In a study using RAW 264 cells, this compound inhibited RANKL-induced osteoclast differentiation. It suppressed tartrate-resistant acid phosphatase (TRAP) activity and formation of multinucleated cells in a dose-dependent manner. The compound disrupted key signaling pathways, including NF-κB, ERK 1/2, and p38 MAPK, which are essential for osteoclastogenesis .

- Promotion of Osteoblast Differentiation : this compound also enhanced alkaline phosphatase (ALP) activity in MC3T3-E1 osteoblastic cells, indicating its role in promoting osteoblast differentiation. The compound increased the expression of osteoblast-related genes such as Alpl and Bglap, leading to enhanced mineralization and bone nodule formation .

| Activity | Cell Type | Effect | Mechanism |

|---|---|---|---|

| Osteoclast Inhibition | RAW 264 | Reduced TRAP activity | Inhibition of NF-κB, ERK 1/2, p38 MAPK |

| Osteoblast Promotion | MC3T3-E1 | Increased ALP activity | Upregulation of osteoblast-related genes |

2. Anti-Leukemic Properties

This compound has shown promising results in the treatment of leukemia:

- Cytotoxic Effects : In U-937 human leukemia cells, this compound exhibited potent cytotoxicity at higher concentrations (250 μM), inducing apoptosis through decreased phosphorylation levels of ERK and Akt. At lower concentrations (50 μM), it promoted differentiation without altering these phosphorylation levels .

- Differentiation Induction : The compound facilitated the expression of differentiation markers such as CD88 and CD11b, highlighting its potential as a pharmacological prototype for developing novel anti-leukemic agents .

3. Anti-Inflammatory Activity

This compound's anti-inflammatory effects have been evaluated in LPS-stimulated RAW 264 macrophage cells:

- Inhibition of Inflammatory Mediators : this compound significantly reduced mRNA expression of inflammatory mediators and nitric oxide production in these cells. It also suppressed LPS-induced phosphorylation of p38 MAPK and ERK1/2, along with the activation of NF-κB .

Case Studies

Several studies have documented the biological effects of this compound:

- Bone Health Study : A research study demonstrated that this compound not only inhibited excessive osteoclast activity but also enhanced osteoblast differentiation, suggesting its potential utility in osteoporosis prevention .

- Leukemia Treatment Study : Another study highlighted this compound's dual effect on U-937 cells, where it induced apoptosis at high concentrations while promoting differentiation at lower doses, indicating its therapeutic versatility .

- Inflammation Study : Research focusing on inflammatory responses showed that this compound effectively mitigated LPS-induced inflammation in macrophages through specific signaling pathway modulation .

Eigenschaften

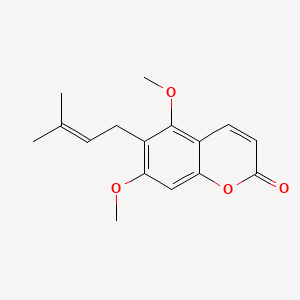

IUPAC Name |

5,7-dimethoxy-6-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-10(2)5-6-11-13(18-3)9-14-12(16(11)19-4)7-8-15(17)20-14/h5,7-9H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQHZFHWEAJPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195829 | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4335-12-0 | |

| Record name | Toddaculin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4335-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.